![molecular formula C12H12N2O3 B1481453 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 4260-42-8](/img/structure/B1481453.png)
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves acylation of the starting pyrimidine with various anhydrides . For instance, pyrimidines obtained by acylation of the starting pyrimidine with acetic and propionic anhydrides were further transformed upon refluxing in BuOH with MeONa added as a base, producing pyrido[2,3-d]pyrimidin-5-ones .Molecular Structure Analysis
Pyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .Chemical Reactions Analysis
The chemical reactions of pyrimidines are diverse and depend on the specific substituents attached to the pyrimidine ring . For example, substituted phenyl moieties at the amide bond of pyrazolo-pyrimidine scaffold can increase the inhibitory effects .Physical And Chemical Properties Analysis
Pyrimidines are generally white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione” would depend on its exact molecular structure.Scientific Research Applications
Antiproliferative Agents
Pyridopyrimidines, including derivatives like 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione , have been identified as potential antiproliferative agents . These compounds can inhibit the growth of cancer cells, making them valuable in the development of new cancer therapies.
Antimicrobial Activity
Some derivatives of pyridopyrimidines exhibit significant antimicrobial properties . They can be effective against a range of microorganisms, which makes them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of pyridopyrimidines make them useful in the treatment of pain and inflammation-related conditions . This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Hypotensive Agents
Compounds within the pyridopyrimidine class have shown hypotensive effects, indicating their potential use in managing high blood pressure . This could lead to new treatments for hypertension.
Antihistamine Effects
Pyridopyrimidines have been associated with antihistamine properties . This suggests they could be used in the treatment of allergic reactions, such as hay fever or urticaria.
Kinase Inhibition
Derivatives of pyridopyrimidines, including 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione , have been found to inhibit various kinases . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their inhibition can be beneficial in treating diseases like cancer.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines have been found to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The interaction of pyrido[2,3-d]pyrimidines with these targets can inhibit their activity, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
The inhibition of these targets can affect various biochemical pathways, including those involved in cell growth, proliferation, and survival .
Result of Action
The inhibition of the aforementioned targets can lead to a variety of cellular effects, including the induction of apoptosis and the inhibition of cell proliferation .
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-11(15)7-8-13-12(14)16/h3-8H,2H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYIVHHMUJALQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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